N-(2-(3-fluorophenyl)-2-methoxyethyl)-5-phenylisoxazole-3-carboxamide
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Overview
Description
“N-(2-(3-fluorophenyl)-2-methoxyethyl)-5-phenylisoxazole-3-carboxamide” is a complex organic compound. It contains several functional groups including an isoxazole ring, a carboxamide group, a methoxyethyl group, and a fluorophenyl group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques like X-ray crystallography, NMR spectroscopy, and computational methods (like DFT) can be used to analyze the molecular structure .
Chemical Reactions Analysis
The reactivity of this compound would depend on its functional groups. The isoxazole ring, for instance, is a heterocycle that can participate in various reactions . The carboxamide group could also be reactive under certain conditions .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. These properties could include solubility, melting point, boiling point, and reactivity. Computational methods can be used to predict these properties .
Scientific Research Applications
Discovery and Drug Development
Compounds with complex structures, including those with isoxazole moieties and specific functional groups like fluorophenyl and methoxyethyl, are frequently explored in the context of drug discovery. For example, substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides have been identified as potent and selective Met kinase inhibitors, showing complete tumor stasis in certain cancer models following oral administration, highlighting their potential as therapeutic agents in oncology (Schroeder et al., 2009).
Enzyme Inhibition for Disease Treatment
Isoxazol derivatives, such as leflunomide and its active metabolite A77-1726, have shown promising results as disease-modifying antirheumatic drugs. These compounds have been evaluated for their inhibitory effects on mitochondrial dihydroorotate dehydrogenase, an enzyme crucial for pyrimidine de novo synthesis. The inhibition of this pathway can reduce pyrimidine nucleotide pools, essential for normal immune cell functions, offering a pathway to treat autoimmune diseases (Knecht & Löffler, 1998).
Radiotracer Development for Imaging
The synthesis of radiolabeled compounds, such as N-(piperidin-1-yl)-5-(4-methoxyphenyl)-1-(2-chlorophenyl)-4-[18F]fluoro-1H-pyrazole-3-carboxamide, demonstrates the application of complex molecules in developing tools for biological imaging. Such compounds can serve as potential radiotracers for studying specific receptors in the brain using positron emission tomography (PET), aiding in the diagnosis and study of neurological conditions (Katoch-Rouse et al., 2003).
Antimicrobial and Antitubercular Agents
Research into novel chemical compounds often explores their potential as antimicrobial and antitubercular agents. For instance, isoxazole clubbed 1,3,4-oxadiazole derivatives have been synthesized and evaluated for their antimicrobial as well as antitubercular activity, showing good activity against various bacterial strains. Such studies contribute to the development of new treatments for infectious diseases (Shingare et al., 2018).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[2-(3-fluorophenyl)-2-methoxyethyl]-5-phenyl-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2O3/c1-24-18(14-8-5-9-15(20)10-14)12-21-19(23)16-11-17(25-22-16)13-6-3-2-4-7-13/h2-11,18H,12H2,1H3,(H,21,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPZPZHHKAHPPND-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)C1=NOC(=C1)C2=CC=CC=C2)C3=CC(=CC=C3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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